MK-8745

Content Navigation

Non-selective Aurora A inhibitors cause Aurora B cross-reactivity, confounding mitotic assays. MK-8745 (IC50 0.6 nM) exhibits >1,000-fold selectivity over Aurora B, ensuring Aurora A-specific readouts.

- No polyploidy artifacts, unlike MLN8237.

- Clean p53-dependent apoptosis vs. polyploidy phenotypes.

- Soluble to 86 mg/mL in DMSO; compatible with PEG300/Tween 80 or corn oil.

Reliable for unambiguous Aurora A studies.

Product Name

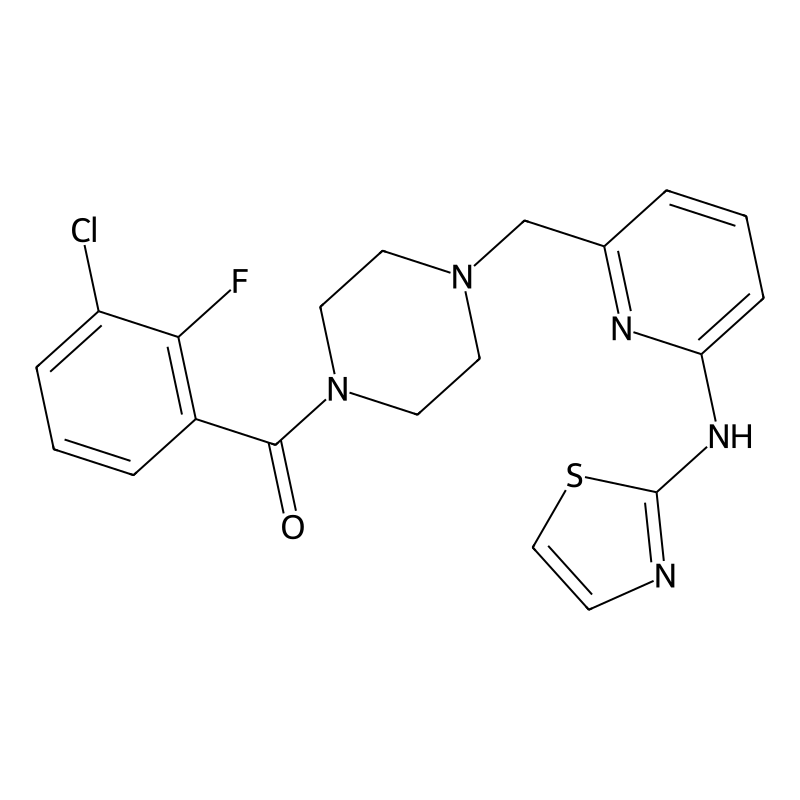

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

MK-8745 is a highly potent, ATP-competitive small-molecule inhibitor of Aurora A kinase, featuring an in vitro IC50 of approximately 0.6 nM. In procurement and assay design, it is primarily selected for its quantitatively validated target specificity (>1,000-fold over Aurora B), which allows researchers to isolate Aurora A-dependent mitotic processes—such as centrosome maturation and spindle assembly—without confounding interference from Aurora B. The compound is highly soluble in DMSO (up to 86 mg/mL) and compatible with standard in vivo formulation vehicles including PEG300/Tween 80 and corn oil, making it a processable and reliable tool for both in vitro biochemical profiling and preclinical xenograft models .

Research Fit

Substituting MK-8745 with less selective Aurora A inhibitors, such as MLN8237 (Alisertib) or MLN8054, frequently compromises assay integrity due to narrow selectivity windows. Because the active sites of Aurora A and Aurora B are nearly identical, compounds with low selectivity (e.g., 11- to 27-fold) easily cross-react with Aurora B at working concentrations, inducing unintended polyploidy and masking true Aurora A phenotypes. Furthermore, alternative tool compounds like Genentech Aurora Inhibitor 1 exhibit significant off-target cytotoxicity in standard cell lines within 24 hours, confounding viability readouts. Procurement of MK-8745 ensures a >1,000-fold selectivity margin in specific biochemical assays, providing a robust workflow fit that eliminates the need for extreme concentration titration to maintain target specificity [1].

Substitution Risk

- Aurora A inhibitor analogs may differ in selectivity profiles, altering pathway interpretation.

- Cellular potency ranges can vary by orders of magnitude across analogs; concentration context may not transfer.

- Off-target kinase inhibition context may confound Aurora A-specific readouts if not verified.

Biochemical Selectivity Window

In quantitative biochemical profiling, MK-8745 demonstrates an exceptionally wide selectivity window for Aurora A over Aurora B/INCENP, achieving a 1,030-fold preference. In direct comparison, the widely used clinical compound MLN8237 (Alisertib) exhibits only a 27-fold selectivity, and MLN8054 shows an 11-fold selectivity under identical assay conditions. This massive difference in selectivity margins means that MK-8745 can be applied across a broader concentration range in cellular assays without inadvertently triggering Aurora B inhibition [1].

| Evidence Dimension | Selectivity fold (Aurora A vs. Aurora B/INCENP) |

| Target Compound Data | 1,030-fold selectivity |

| Comparator Or Baseline | MLN8237 (27-fold) and MLN8054 (11-fold) |

| Quantified Difference | ~38x greater selectivity margin than MLN8237 |

| Conditions | In vitro kinase assay measuring inhibition constants (Ki) |

A wider selectivity window drastically improves mainstream laboratory workflow fit by reducing the need for precise micro-titration to avoid off-target effects.

Off-Target Cytotoxicity Avoidance

Tool compound selection often hinges on avoiding non-specific toxicity that confounds phenotypic readouts. When tested in standard laboratory cell lines (HeLa, U2OS, and RPE1), MK-8745 achieves specific Aurora A inhibition (evidenced by loss of pLATS2 labeling) without causing rapid, non-specific cell death. In contrast, Genentech Aurora Inhibitor 1, despite having a similar sub-nanomolar potency against Aurora A, induces significant off-target apoptotic cell death and reduced proliferation within 24 hours of treatment. MK-8745 maintains cell viability over this acute window, allowing for accurate measurement of target-specific cell cycle arrest [1].

| Evidence Dimension | Off-target acute cytotoxicity (24 hours) |

| Target Compound Data | Maintains viability; specific G2/M arrest |

| Comparator Or Baseline | Genentech Aurora Inhibitor 1 (Significant off-target apoptosis) |

| Quantified Difference | Complete avoidance of acute non-specific toxicity |

| Conditions | HeLa, U2OS, and RPE1 cell lines, 24-hour treatment |

Eliminating off-target toxicity ensures that observed apoptotic or cell-cycle events are strictly due to Aurora A inhibition, ensuring high reproducibility in phenotypic screening.

MLN8237 pLATS2 IC50 37 nM

DFG-Out Conformational Locking

MK-8745 acts as a Type I inhibitor but exhibits a strong preference for the DFG-out inactive conformation of Aurora A, driven by its mid-picomolar binding affinity. While standard DFG-in inhibitors (like SNS-314) show negative cooperativity with the Aurora A activator TPX2, MK-8745 effectively locks the kinase in the DFG-out state, maintaining strong binding even in the presence of TPX2. This distinct conformational bias provides a structural precision that broader Type I inhibitors lack, making it a highly suitable tool for dissecting allosteric regulation in Aurora A [1].

| Evidence Dimension | Conformational state preference |

| Target Compound Data | Strong DFG-out state preference (mid-picomolar KD) |

| Comparator Or Baseline | SNS-314 (DFG-in preference, negative cooperativity) |

| Quantified Difference | Distinct allosteric locking vs. competitive displacement |

| Conditions | Quantitative TR-FRET conformational profiling of Aurora A |

Procurement of MK-8745 is essential for structural biology workflows requiring the stabilization of the DFG-out inactive state of Aurora A.

VX-680: p53-independent apoptosis

p53-Dependent Phenotype

Non-selective Aurora A/B inhibitors induce polyploidy across all cell types, masking the true consequence of isolated Aurora A inhibition. MK-8745's high selectivity allows it to reveal a strict p53-dependent phenotype: in p53 wild-type cells (e.g., HCT116 p53+/+), MK-8745 induces apoptosis, whereas in p53-null variants, it induces polyploidy. Dual inhibitors fail to differentiate these pathways because their Aurora B cross-reactivity forces polyploidy regardless of p53 status. This makes MK-8745 an indispensable reagent for evaluating p53-mediated drug resistance [1].

| Evidence Dimension | Phenotypic readout based on p53 status |

| Target Compound Data | Apoptosis (p53 wt) vs. Polyploidy (p53 null) |

| Comparator Or Baseline | Non-selective Aurora A/B inhibitors (Polyploidy in both) |

| Quantified Difference | Distinct bifurcation of cell fate based on target specificity |

| Conditions | HCT116 isogenic cell lines (p53+/+ vs p53-/-), 5 µM treatment |

For oncology procurement, this compound provides a reliable method to stratify cellular responses based on p53 status, which is impossible with less selective benchmark inhibitors.

VX-680 strongly inhibits tumor growth

Mitotic Pathway Dissection

Because MK-8745 possesses a >1,000-fold selectivity window over Aurora B, it is a highly effective tool for live-cell imaging and biochemical assays isolating Aurora A functions, such as centrosome maturation and G2 duration. It prevents the confounding polyploidy and cytokinesis failure typically introduced by MLN8237 or dual inhibitors [1].

p53-Dependent Resistance Modeling

MK-8745 is highly suited for oncology workflows evaluating how p53 status dictates cellular fate following kinase inhibition. Its strict target specificity allows researchers to reliably induce apoptosis in p53 wild-type models or polyploidy in p53-null models, providing a clean phenotypic readout that non-selective inhibitors cannot achieve [2].

Allosteric Kinase Profiling

Due to its strong binding preference for the DFG-out conformation of Aurora A, MK-8745 is a highly suitable reagent for structural biology and TR-FRET assays. It allows researchers to lock the kinase in a specific inactive state, facilitating the study of TPX2-mediated allosteric activation and the development of next-generation conformation-specific inhibitors [3].

Application Fit Matrix

References

- [1] Zaytsev, A. V., et al. 'A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.' Frontiers in Oncology, vol. 6, 2016, p. 243.

- [2] Nair, J. S., et al. 'The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent.' Cell Cycle, vol. 11, no. 4, 2012, pp. 807-817.

- [3] Cyphers, S., et al. 'Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.' Proceedings of the National Academy of Sciences, 2018.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Nair JS, Ho AL, Schwartz GK. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent. Cell Cycle. 2012 Feb 15;11(4):807-17. doi: 10.4161/cc.11.4.19323. Epub 2012 Feb 15. PubMed PMID: 22293494; PubMed Central PMCID: PMC3318110.

3: Chowdhury A, Chowdhury S, Tsai MY. A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines. Leuk Lymphoma. 2012 Mar;53(3):462-71. doi: 10.3109/10428194.2011.619018. Epub 2011 Oct 24. PubMed PMID: 21879811.

Explore Compound Types

O4Si-4